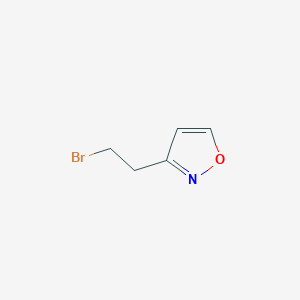![molecular formula C12H6ClF2N3 B13480837 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with chloro, amino, and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile typically involves the following steps:
Nitration: The starting material, 3-chloropyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Amination: The amino group is further reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Nitro derivatives.
Reduction: Primary amines.
科学的研究の応用
3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.
Uniqueness
3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C12H6ClF2N3 |
|---|---|
分子量 |
265.64 g/mol |
IUPAC名 |
3-chloro-5-(2,5-difluoroanilino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6ClF2N3/c13-9-5-17-6-12(8(9)4-16)18-11-3-7(14)1-2-10(11)15/h1-3,5-6,18H |
InChIキー |
OCTPTFZBEZGAFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)NC2=CN=CC(=C2C#N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



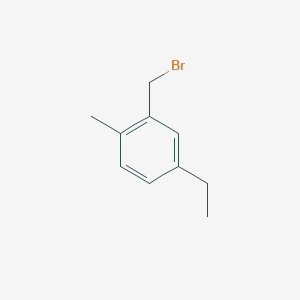
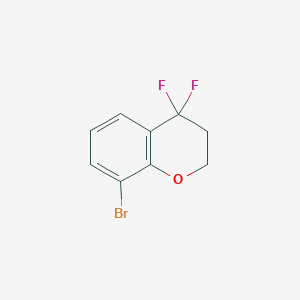
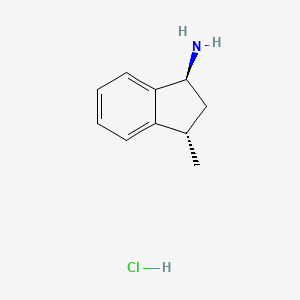
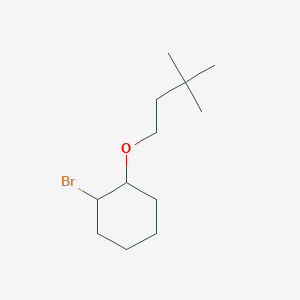
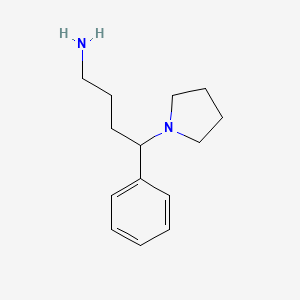
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
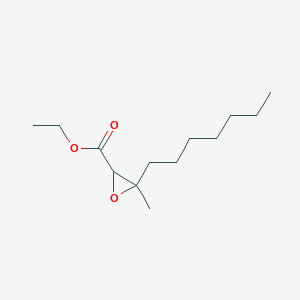
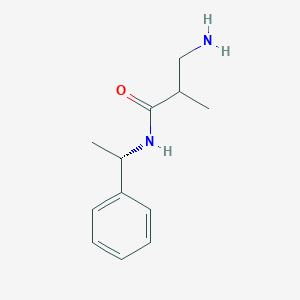
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)


![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
